4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole
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Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole is a boronic acid derivative with a complex molecular structure. This compound is known for its unique chemical properties and has found applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole typically involves the reaction of benzo[D]oxazole with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the use of palladium catalysts and a base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole is used as a building block for the synthesis of more complex molecules. Its boronic acid moiety makes it a valuable reagent in cross-coupling reactions.
Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. Its ability to bind to specific biological targets makes it a useful tool in biochemical assays.
Medicine: In the field of medicine, this compound has potential applications in drug discovery and development. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry: In industry, this compound is used in the production of advanced materials and polymers. Its properties make it suitable for use in coatings, adhesives, and other industrial applications.
Mechanism of Action
The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with amino acids, such as serine, threonine, and tyrosine, in enzymes and proteins. This interaction can modulate enzyme activities and protein functions, leading to various biological effects.
Comparison with Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol
Uniqueness: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole is unique in its ability to undergo cross-coupling reactions and its potential applications in drug discovery and material science. Its boronic acid moiety provides versatility in chemical synthesis, making it a valuable compound in various scientific fields.
Biological Activity
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula: C16H18BNO2
- Molecular Weight: 283.13 g/mol
- CAS Number: 53216817
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The dioxaborolane moiety is known for its role in forming reversible covalent bonds with nucleophiles, which can influence various biochemical pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, similar to other boron-containing compounds.
- Modulation of Cellular Signaling : It can affect signaling pathways such as NF-κB and MAPK pathways, which are crucial in inflammation and cancer progression.
Biological Activity Overview
Recent studies have demonstrated several biological activities associated with this compound:
Anticancer Activity
Research indicates that derivatives of benzo[d]oxazole exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies on various cancer cell lines showed that compounds similar to this compound can induce apoptosis and inhibit cell proliferation.
Anti-inflammatory Activity
The compound has shown potential in modulating inflammatory responses:
- In Vitro Studies : It was found to significantly reduce the secretion of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) in LPS-stimulated macrophages.
Case Studies
- Study on Inflammatory Response : A study evaluated the effects of the compound on THP-1 monocytes challenged with LPS. The results indicated a dose-dependent reduction in NF-κB activity and cytokine release.
- Anticancer Efficacy : Another investigation focused on the antiproliferative effects against various cancer cell lines. The results highlighted that the compound exhibited a selective cytotoxic effect against breast cancer cells while sparing normal cells.
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)9-6-5-7-10-11(9)15-8-16-10/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCMIHMRZQVFKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)OC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2055713-74-9 |
Source
|
Record name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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